Ethyl 9-cyanonon-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
55164-12-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
ethyl 9-cyanonon-2-enoate |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h8,10H,2-7,9H2,1H3 |
InChI Key |
MZGGROMWPNNTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCC#N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 9 Cyanonon 2 Enoate
Wittig Reaction-Based Syntheses of Ethyl 9-cyanonon-2-enoate
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of alkenes from carbonyl compounds and are well-suited for the synthesis of α,β-unsaturated esters. organic-chemistry.orgumass.edu
Optimization of Precursors and Reaction Conditions
The synthesis of this compound via a Wittig-type approach would logically involve the reaction between 7-cyanoheptanal (B88671) and a phosphorus ylide or phosphonate (B1237965) ester bearing an ethoxycarbonylmethyl group.
The precursor, 7-cyanoheptanal, can be prepared from commercially available starting materials such as 7-bromoheptanenitrile (B124884) through oxidation of the corresponding alcohol, which is obtained via hydrolysis. The other key precursor is a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, or a phosphonate ester like triethyl phosphonoacetate.
Optimization of the reaction conditions is crucial for maximizing the yield and stereoselectivity. Key parameters to consider include the choice of base, solvent, and reaction temperature. For stabilized ylides, which are less reactive than their non-stabilized counterparts, a range of bases can be employed, from strong bases like sodium hydride to milder ones like sodium carbonate or even aqueous sodium bicarbonate. beilstein-journals.orgnih.gov The choice of solvent can also influence the reaction outcome, with both polar aprotic solvents like THF and DMF, and even aqueous media, having been successfully used for Wittig reactions. nih.govsioc-journal.cn
A chemo-enzymatic approach has also been demonstrated for the synthesis of α,β-unsaturated esters, where a carboxylic acid is first reduced to an aldehyde by a carboxylate reductase (CAR) enzyme, followed by a Wittig reaction. beilstein-journals.org This method offers a greener alternative to traditional chemical reductions. beilstein-journals.org
Interactive Data Table: Optimization of Wittig Reaction Conditions for α,β-Unsaturated Ester Synthesis
| Parameter | Variation | Expected Outcome on Yield and Selectivity |
| Phosphorus Reagent | Stabilized Ylide (e.g., Ph₃P=CHCOOEt) | Generally provides good yields, with E-selectivity. |
| HWE Reagent (e.g., (EtO)₂P(O)CH₂COOEt) | Often gives higher E-selectivity and easier purification. wikipedia.org | |
| Base | Strong (e.g., NaH, n-BuLi) | Ensures complete deprotonation of the phosphonium (B103445) salt/phosphonate. |
| Weak (e.g., Na₂CO₃, K₂CO₃, NaHCO₃) | Can be effective for stabilized ylides and offers milder conditions. nih.gov | |
| Solvent | Aprotic (e.g., THF, DMF, Toluene) | Commonly used, can influence stereoselectivity. |
| Protic/Aqueous | Can accelerate the reaction and favor E-isomer formation. nih.gov | |
| Temperature | Low to Ambient | Generally sufficient for reactions with aldehydes. |
Stereochemical Control and E/Z Isomer Formation in Wittig Olefination
A significant advantage of the Wittig-type reactions is the ability to control the stereochemistry of the resulting alkene. For the synthesis of this compound, the (E)-isomer is typically the desired product.
With stabilized ylides, such as those derived from ethyl cyanoacetate (B8463686) or ethyl bromoacetate, the Wittig reaction generally favors the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org This selectivity is attributed to the reversibility of the initial addition step and the thermodynamic stability of the intermediate leading to the trans-alkene. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is particularly renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters. wikipedia.orgorganicchemistrydata.org The reaction of an aldehyde with a phosphonate carbanion, generated by treating a phosphonate ester like triethyl phosphonoacetate with a base, consistently yields the (E)-alkene as the major product. wikipedia.org This is due to the thermodynamic control of the reaction pathway, where the anti-oxaphosphetane intermediate, which leads to the (E)-alkene, is favored. wikipedia.org For applications requiring the (Z)-enoate, the Still-Gennari modification of the HWE reaction can be employed. wikipedia.org
The choice of reaction conditions can further influence the E/Z ratio. For instance, the presence of lithium salts can sometimes decrease E-selectivity by promoting equilibration of intermediates. wikipedia.org Conversely, conducting the reaction in aqueous media or with certain additives can enhance the E-selectivity. nih.gov
Interactive Data Table: Stereochemical Outcome in Wittig-Type Reactions
| Reaction Type | Ylide/Phosphonate Type | Typical Stereoselectivity | Rationale |
| Wittig Reaction | Stabilized (e.g., R = COOR, CN) | Predominantly (E) | Thermodynamic control, formation of the more stable anti-intermediate. wikipedia.org |
| Wittig Reaction | Non-stabilized (e.g., R = alkyl) | Predominantly (Z) | Kinetic control, formation of the less sterically hindered syn-intermediate. wikipedia.org |
| Horner-Wadsworth-Emmons | Stabilized phosphonate ester | High (E)-selectivity | Thermodynamic control and facile elimination from the anti-intermediate. wikipedia.org |
| Still-Gennari Modification | Electron-withdrawing phosphonate | High (Z)-selectivity | Kinetic control due to faster elimination from the syn-intermediate. wikipedia.org |
Transition Metal-Catalyzed Cyanofunctionalization Approaches
A more modern and atom-economical approach to this compound involves the direct introduction of a cyano group into an appropriate unsaturated precursor using transition metal catalysis. Nickel-catalyzed hydrocyanation of alkynes is a particularly promising method. rsc.orgnih.gov
Nickel-Catalyzed Hydrocyanation of Alkynoates and Analogues
The synthesis of this compound via this route would start from ethyl non-2-ynoate. The key step is the nickel-catalyzed hydrocyanation of the alkyne, which involves the addition of a hydrogen atom and a cyano group across the triple bond.
Various cyanide sources can be used in these reactions, including toxic hydrogen cyanide (HCN) and safer alternatives like acetone (B3395972) cyanohydrin, zinc cyanide (Zn(CN)₂), or formamide. organic-chemistry.orgnih.govrsc.org The use of Zn(CN)₂ in the presence of water as a hydrogen source offers a milder and safer protocol. nih.gov Transfer hydrocyanation, using reagents like malononitriles as HCN donors, is another strategy that avoids the direct handling of HCN. nih.gov
The choice of ligands on the nickel catalyst is critical for controlling the regioselectivity of the hydrocyanation. acs.orgthieme-connect.com Depending on the ligand, the cyano group can be directed to either the α or β position relative to the ester group. acs.org
Detailed Mechanistic Pathways in Nickel-Catalyzed Transformations
The mechanism of nickel-catalyzed hydrocyanation of alkynes generally involves several key steps. nih.govrsc.org The catalytic cycle is believed to initiate with a Ni(0) species.
In one proposed pathway using Zn(CN)₂ and water, the Ni(0) catalyst undergoes oxidative addition with water to form a hydrido-nickel(II) hydroxide (B78521) intermediate. rsc.org This is followed by the insertion of the alkyne into the Ni-H bond (hydronickelation), which generates a vinyl-nickel(II) species. rsc.org The regioselectivity of this step is often crucial in determining the final product. Finally, transmetalation with Zn(CN)₂ and reductive elimination releases the vinyl nitrile product and regenerates the Ni(0) catalyst. rsc.org
In transfer hydrocyanation reactions using malononitrile-based donors, the mechanism is thought to proceed via a C(sp³)–CN bond activation of the donor by the nickel catalyst to generate an active H-Ni-CN species. nih.gov This species then undergoes migratory insertion with the alkyne, followed by reductive elimination to yield the product. nih.gov
Regio- and Stereoselective Synthesis of Cyanoenoate Scaffolds via Catalysis
Controlling the regio- and stereoselectivity is paramount in the synthesis of a specific isomer like this compound. In the hydrocyanation of alkynoates, the addition of HCN can lead to either α- or β-cyanoalkenes, and the stereochemistry can be either syn or anti.
Recent studies have shown that nickel catalysis can achieve high regio- and stereoselectivity in the hydrocyanation of alkynoates, leading to syn-β-cyanoalkenes. rsc.orgrsc.org This selectivity is proposed to arise from a favored transition state during the hydronickelation step, which promotes Cα–H bond formation. rsc.orgrsc.org
The regioselectivity can be divergent and controlled by the choice of ligands. acs.orgthieme-connect.com For terminal alkynes, for instance, certain phosphine (B1218219) ligands can favor the formation of linear (anti-Markovnikov) products, while others promote the formation of branched (Markovnikov) products. acs.org This ligand-controlled regiodivergence offers a powerful tool for selectively synthesizing the desired constitutional isomer of a cyanoenoate. For ethyl non-2-ynoate, the desired product, this compound, is a β-cyanoalkene. Therefore, a catalytic system that favors addition of the cyano group to the β-carbon would be required.
Interactive Data Table: Regio- and Stereoselectivity in Nickel-Catalyzed Hydrocyanation of Alkynes
| Alkyne Substrate Type | Ni-Catalyst System | Typical Regio-/Stereoselectivity | Reference |
| Alkynoates | Ni(0)/HCN source | syn-β-cyanoalkenes | rsc.orgrsc.org |
| Terminal Alkynes | Ni(acac)₂/Zn(CN)₂/Water/Ligand L1 | Branched (Markovnikov) vinyl nitriles | acs.org |
| Terminal Alkynes | Ni(acac)₂/Zn(CN)₂/t-BuOH/Ligand L2 | Linear (anti-Markovnikov) vinyl nitriles | acs.org |
| Internal Alkynes | Ni(0)/Malononitrile donor | Good yields of alkenyl nitriles | nih.gov |
Condensation Reactions in the Synthesis of Related Cyanoesters
Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated cyanoesters. These reactions typically involve the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene (B1212753) compound, such as ethyl cyanoacetate.
Knoevenagel Condensation Applications
The Knoevenagel condensation is a widely employed method for the synthesis of α,β-unsaturated cyanoesters. mdpi.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, like ethyl cyanoacetate, in the presence of a basic catalyst. mdpi.com For the specific synthesis of this compound, the precursor would be 8-cyanoundecanal.
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the Knoevenagel condensation. While classic conditions often utilize amines like piperidine (B6355638), recent research has focused on developing more efficient and environmentally benign catalytic systems. For instance, the use of ionic liquids, such as N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) in conjunction with 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to effectively promote the condensation of various aldehydes with ethyl cyanoacetate, offering good to excellent yields and the potential for catalyst recycling. nih.govrsc.org
Moreover, solvent-free conditions catalyzed by reusable pyrrolidinium (B1226570) ionic liquids have been successfully applied to the Knoevenagel condensation of long-chain aldehydes with 1,3-dicarbonyl compounds, providing good yields of the desired alkylidenes. organic-chemistry.orgtcichemicals.com Copper(II) coordination polymers have also been explored as heterogeneous catalysts for the Knoevenagel condensation of aldehydes, including aliphatic ones like heptanal, with ethyl cyanoacetate, demonstrating the versatility of catalyst development in this area. nih.gov
Table 1: Examples of Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Cyanoesters
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl, H₂O, rt | Ethyl (E)-2-cyano-3-phenylacrylate | 95 | rsc.org |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DIPEAc, rt | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 92 | scielo.org.mx |
| Heptanal | Ethyl Cyanoacetate | Cu(II) coordination polymer, Toluene, 60 °C | Ethyl (E)-2-cyanonon-2-enoate | ~60 (conversion) | nih.gov |
| Dodecanal | Methyl Acetoacetate | Pyrrolidinium Acetate (B1210297), solvent-free, 0 °C | Methyl 2-acetyl-3-dodecylacrylate | 70 | tcichemicals.com |
This table is interactive. Click on the headers to sort the data.
Michael Addition Strategies
The Michael addition, or conjugate addition, is another powerful tool in the synthesis and functionalization of cyanoesters. wikipedia.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org Ethyl cyanoacetate can act as a Michael donor due to the acidity of its α-hydrogen, which can be deprotonated by a base to form a stabilized carbanion. researchgate.net
This enolate can then add to various Michael acceptors, including α,β-unsaturated esters and nitriles. The use of ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim]OAc), has been shown to catalyze the Michael addition of ethyl cyanoacetate to acceptors like methyl acrylate, often resulting in bis-addition products in high yields under mild conditions. scribd.com
Organocatalysis has also emerged as a significant strategy for effecting asymmetric Michael additions. Chiral catalysts can control the stereochemical outcome of the reaction, which is crucial for the synthesis of complex, biologically active molecules. For example, tripodal dimeric hexaurea capsular assemblies have been employed as highly efficient organocatalysts for the Michael addition of various donors, including ethyl cyanoacetate, to β-nitrostyrenes, achieving high yields in very short reaction times. acs.org
Table 2: Examples of Michael Addition Reactions Involving Cyanoesters
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) | Reference |
| Ethyl Cyanoacetate | Methyl Acrylate | [Bmim]OAc, DMSO, 30 °C | Bis-addition product | 94 | scribd.com |
| Ethyl Cyanoacetate | β-Nitrostyrene | Tripodal Hexaurea Capsule, DCM, rt, 5 min | Michael Adduct | 84-87 | acs.org |
| Ethyl Acetoacetate | α,β-Unsaturated Oxime | FeCl₃ | Substituted Nicotinic Acid Derivative | - | researchgate.net |
| Malonates | Chalcones | Organocatalyst | Chiral Michael Adduct | High | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Other Emerging Synthetic Pathways for α,β-Unsaturated Cyanoesters
Beyond traditional condensation and addition reactions, several other synthetic methods have been developed for the preparation of α,β-unsaturated cyanoesters. These emerging pathways often offer advantages in terms of stereoselectivity, functional group tolerance, and atom economy.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction for the synthesis of alkenes with high (E)-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of α,β-unsaturated cyanoesters, a phosphonate containing a cyanoacetate moiety would be required. The resulting phosphate (B84403) byproduct is water-soluble, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.org Deep eutectic solvents have been explored as environmentally friendly media for the HWE reaction, providing excellent yields and stereoselectivity for the synthesis of α,β-unsaturated esters. rsc.org
The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes. organic-chemistry.org This reaction involves the coupling of a sulfone with an aldehyde or ketone. organic-chemistry.org It offers good E-selectivity and has been applied to the synthesis of a variety of di- and trisubstituted alkenes. idexlab.comoregonstate.edu While not as commonly cited for cyanoester synthesis as the HWE reaction, its principles could be adapted for this purpose, likely involving a sulfone reagent bearing a cyanoacetate group.
These emerging methodologies provide a broader toolbox for the synthetic chemist, enabling the construction of complex α,β-unsaturated cyanoesters with a high degree of control over their structure and stereochemistry.
Spectroscopic and Structural Elucidation of Ethyl 9 Cyanonon 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of (E)-Ethyl 3-cyanonon-2-enoate provides key information about the electronic environment of the protons in the molecule. rsc.org The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. rsc.org The observed chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard.
The spectrum exhibits several distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl ester group is characterized by a quartet at approximately 4.23 ppm, corresponding to the two methylene (B1212753) protons (-OCH₂-), and a triplet at around 1.29-1.40 ppm for the three methyl protons (-CH₃). rsc.org The quartet arises from the coupling of the methylene protons with the adjacent methyl protons, and the triplet is due to coupling with the adjacent methylene protons.
A singlet is observed at 6.40 ppm, which is characteristic of the vinylic proton at the C2 position. rsc.org The downfield shift of this proton is attributed to the deshielding effects of the adjacent ester and cyano groups. The protons of the alkyl chain give rise to signals in the upfield region of the spectrum. Specifically, a triplet at 2.77 ppm corresponds to the two protons on the carbon adjacent to the double bond (C4). rsc.org A quintet at 1.65 ppm is assigned to the two protons at the C5 position. rsc.org The remaining protons of the alkyl chain and the terminal methyl group appear as a multiplet between 1.29-1.40 ppm and a triplet at 0.89 ppm, respectively. rsc.org
Table 1: ¹H NMR Data for (E)-Ethyl 3-cyanonon-2-enoate rsc.org
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.40 | s | 1H | =CH- |
| 4.23 | q | 2H | -OCH₂CH₃ |
| 2.77 | t | 2H | -CH₂-C= |
| 1.65 | quin | 2H | -CH₂-CH₂-C= |
| 1.29-1.40 | m | 9H | -(CH₂)₄- and -OCH₂CH₃ |
| 0.89 | t | 3H | -CH₂CH₃ |
s = singlet, t = triplet, q = quartet, quin = quintet, m = multiplet
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for (E)-Ethyl 3-cyanonon-2-enoate was recorded at 100 MHz in CDCl₃. rsc.org
The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, and for this molecule, it appears at 163.7 ppm. rsc.org The two carbons of the double bond are observed at 132.2 ppm and 131.5 ppm. rsc.org The carbon of the nitrile group (-C≡N) resonates at 118.2 ppm. rsc.org The carbon of the ethyl ester's methylene group (-OCH₂-) is found at 61.2 ppm, while the methyl carbon (-OCH₂CH₃) is at 14.0 ppm. rsc.org The carbons of the alkyl chain appear at 31.3, 30.0, 28.6, 27.9, and 22.4 ppm, with the terminal methyl carbon at 13.9 ppm. rsc.org
Table 2: ¹³C NMR Data for (E)-Ethyl 3-cyanonon-2-enoate rsc.org
| Chemical Shift (ppm) | Assignment |
|---|---|
| 163.7 | C=O |
| 132.2 | C=C |
| 131.5 | C=C |
| 118.2 | -C≡N |
| 61.2 | -OCH₂CH₃ |
| 31.3 | -CH₂- |
| 30.0 | -CH₂- |
| 28.6 | -CH₂- |
| 27.9 | -CH₂- |
| 22.4 | -CH₂- |
| 14.0 | -OCH₂CH₃ |
| 13.9 | -CH₂CH₃ |
The stereochemistry of the C2-C3 double bond (E/Z isomerism) can be determined using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. For α,β-unsaturated esters, the relative stereochemistry is often assigned based on the chemical shift of the vinylic proton and coupling constants. In the case of (E)-Ethyl 3-cyanonon-2-enoate, the observed singlet for the vinylic proton at 6.40 ppm is consistent with the (E)-isomer, as documented in the literature. rsc.org In the (Z)-isomer, this proton would likely experience a different electronic environment, leading to a different chemical shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
The IR spectrum of (E)-Ethyl 3-cyanonon-2-enoate shows characteristic absorption bands that confirm the presence of the nitrile and ester functional groups. rsc.org A strong absorption band is observed in the region of 1713 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester. rsc.org The conjugation of the double bond with the carbonyl group typically lowers the stretching frequency compared to a saturated ester.
The nitrile group (-C≡N) exhibits a sharp, medium-intensity absorption band at 2240 cm⁻¹. rsc.org This absorption is characteristic of the C≡N triple bond stretch and its position in the spectrum is a reliable indicator of the presence of a nitrile functional group.
The C=C double bond stretching vibration in (E)-Ethyl 3-cyanonon-2-enoate is also observable in the IR spectrum. A band at 1515 cm⁻¹ is attributed to the C=C stretching mode. rsc.org The intensity of this absorption can vary, and its position is influenced by the substitution pattern of the double bond.
Table 3: Characteristic IR Absorption Bands for (E)-Ethyl 3-cyanonon-2-enoate rsc.org
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 2240 | Nitrile (-C≡N) | Triple Bond Stretch |
| 1713 | Ester (C=O) | Carbonyl Stretch |
| 1515 | Alkene (C=C) | Double Bond Stretch |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a wealth of structural information can be obtained.
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For Ethyl 9-cyanonon-2-enoate, with a molecular formula of C₁₂H₁₉NO₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This precise mass measurement allows for the confident assignment of the molecular formula, a critical first step in structural elucidation. In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), and the resulting molecular ion is analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation of ions with very similar masses, thereby providing an unambiguous elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Calculated Exact Mass | 209.1416 |
| Ionization Mode | ESI (+) |
| Observed Ion | [M+H]⁺ |
| Theoretical m/z | 210.1494 |
This table presents theoretical data for this compound, as specific experimental HRMS data is not publicly available. The values are based on established principles of high-resolution mass spectrometry.
Electron ionization (EI) mass spectrometry is a widely used technique that provides detailed structural information through the analysis of fragmentation patterns. When a molecule is bombarded with high-energy electrons, it forms a molecular ion (M⁺˙) which is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The analysis of these fragments helps to piece together the structure of the original molecule.
For this compound, the fragmentation pattern would be expected to arise from cleavages at the functional groups and along the aliphatic chain. Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group. libretexts.org The presence of a nitrile group and a double bond would also influence the fragmentation.
Based on the general principles of mass spectrometry for esters and nitriles, the following fragmentation patterns can be predicted for this compound:
| Predicted Fragment (m/z) | Proposed Structure/Loss | Significance |
| 164 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group, a common fragmentation for ethyl esters. |
| 136 | [M - COOCH₂CH₃]⁺ | Loss of the entire carbethoxy group. |
| Various | [CₙH₂ₙ]⁺ | A series of peaks separated by 14 Da (CH₂) due to fragmentation of the long alkyl chain. |
| 41 | [CH₂=CH-C≡N]⁺ | A fragment potentially arising from cleavage near the nitrile group. |
This table is a predictive analysis based on the fragmentation of similar organic molecules, as a specific experimental mass spectrum for this compound is not publicly available. The fragmentation of long-chain esters often involves cleavage next to the carbonyl group, and aliphatic chains typically show losses of CnH2n+1 fragments. libretexts.orgCurrent time information in Bangalore, IN.
X-ray Crystallographic Analysis (for Crystalline Derivatives or Analogues)
For instance, a study on a related compound, ethyl 2-cyano-3-N,N-dimethyl amino acrylate, revealed a nearly planar conformation in the solid state. nih.gov This suggests that the α,β-unsaturated cyanoacrylate portion of this compound would also likely adopt a planar or near-planar geometry. The analysis of a crystalline derivative would confirm the E or Z configuration of the double bond and provide detailed metric parameters.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
| Crystallographic Parameter | Information Obtained |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |
| Torsional Angles | Information about the conformation of the molecule. |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. |
This table outlines the type of data that would be obtained from an X-ray crystallographic analysis of a suitable crystalline derivative of this compound. Such an analysis would provide unequivocal proof of the molecule's three-dimensional structure. mdpi.com
Reactivity and Reaction Mechanisms of Ethyl 9 Cyanonon 2 Enoate
Reactivity at the Carbon-Carbon Double Bond (C=C)
The double bond in Ethyl 9-cyanonon-2-enoate is "activated" due to its conjugation with the electron-withdrawing ethyl ester group. This activation polarizes the π-system, creating a partial positive charge on the β-carbon (C3), making it the primary site for nucleophilic attack.
The most prominent reaction at the C=C double bond of α,β-unsaturated cyanoesters is the nucleophilic conjugate addition, often referred to as the Michael addition. adichemistry.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon, leading to a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product. adichemistry.com
Common nucleophiles for this reaction include:
Soft Carbon Nucleophiles: Enolates derived from malonates, β-keto esters, and β-keto nitriles are effective Michael donors. libretexts.org
Amines: Primary and secondary amines readily add to the β-position. youtube.com
Thiols: Thiolates, generated from thiols in the presence of a weak base, are excellent nucleophiles for this transformation. youtube.com
Alcohols: The addition of alcohols (oxa-Michael reaction) can be facilitated by catalysts. rsc.org
The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Table 1: Representative Nucleophilic Addition Reactions on α,β-Unsaturated Nitriles
| Nucleophile (Michael Donor) | Michael Acceptor Example | Product Type | Reference |
|---|---|---|---|
| Amine (e.g., Pyrrolidine) | α,β-Unsaturated Ketone | β-Amino Ketone | youtube.com |
| Enamine | α,β-Unsaturated Ester | 1,5-Dicarbonyl Compound (after hydrolysis) | youtube.com |
| Thiol | α,β-Unsaturated Nitrile | β-Thioether Nitrile | youtube.com |
| Alcohols | Unsaturated Nitrile | β-Alkoxy Nitrile | rsc.org |
Electrophilic addition to the double bond of this compound is generally disfavored. The strong electron-withdrawing character of the adjacent ester and cyano groups deactivates the alkene, making it a poor nucleophile. libretexts.org Alkenes typically react as nucleophiles, using their π-electrons to attack electrophiles. chemistrystudent.comchemistrysteps.com However, in this electron-deficient system, the π-electrons are less available, and the resulting carbocation intermediate would be destabilized by the proximate electron-withdrawing groups. Therefore, reactions with common electrophiles like hydrogen halides (e.g., HBr, HCl) are not expected to proceed under standard conditions. libretexts.orgutdallas.edu
The electron-deficient nature of the double bond in this compound makes it an excellent "dienophile" for Diels-Alder reactions. organic-chemistry.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The rate and efficiency of this reaction are enhanced when the dienophile possesses electron-withdrawing groups, such as the ester and nitrile moieties present in this molecule. organic-chemistry.orgyoutube.com
In a typical reaction, this compound would react with an electron-rich diene. The concerted mechanism leads to the formation of a cyclohexene (B86901) derivative with high stereoselectivity. This makes the Diels-Alder reaction a powerful method for constructing complex cyclic systems. wikipedia.orgmasterorganicchemistry.com
Table 2: Suitability of Dienophiles for Normal Demand Diels-Alder Reactions
| Dienophile Feature | Effect on Reaction Rate | Example Group | Reference |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Increases rate | -COOR, -CN, -CHO | organic-chemistry.orgyoutube.com |
| Electron-Donating Group (EDG) | Decreases rate | -OR, -NR₂ | masterorganicchemistry.com |
Molecules structurally similar to this compound, such as ethyl cyanoacrylate (the primary component of superglue), are well-known to undergo rapid anionic polymerization. pcbiochemres.comnih.gov The polymerization is initiated by nucleophiles, including weak bases like water (hydroxide ions), amines, or phosphines. pcbiochemres.comafinitica.com
The mechanism proceeds as follows:
Initiation: A nucleophile attacks the electrophilic β-carbon of the cyanoacrylate monomer, forming a resonance-stabilized carbanion. pcbiochemres.comnih.gov
Propagation: The newly formed carbanion acts as a nucleophile, attacking another monomer molecule. This process repeats, leading to the rapid formation of a long polymer chain. pcbiochemres.comresearchgate.net
Termination: The chain growth can be terminated by reaction with a proton source, such as a strong acid, which protonates the propagating carbanion. afinitica.comnih.gov
This polymerization is highly exothermic and is a defining characteristic of cyanoacrylate-based adhesives. pcbiochemres.com
Transformations of the Nitrile Group (-C≡N)
The nitrile group (-C≡N) contains a polarized triple bond with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.org While reactive, transformations of the nitrile in this compound would need to compete with the highly reactive α,β-unsaturated system. Selective transformation often requires careful choice of reagents and conditions.
The electrophilic carbon of the nitrile can be attacked by various nucleophiles, leading to important functional group transformations. libretexts.orglibretexts.org
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. openstax.orgchemguide.co.ukorganicchemistrytutor.com Acid catalysis involves initial protonation of the nitrogen to increase the carbon's electrophilicity, allowing attack by a weak nucleophile like water. lumenlearning.comlibretexts.org Base-catalyzed hydrolysis involves direct attack of a strong nucleophile, such as hydroxide (B78521), on the nitrile carbon. openstax.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.com The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. openstax.org Selective reduction of the nitrile in the presence of the ester and alkene could be challenging, though catalytic hydrogenation with specific catalysts like Raney Nickel or Palladium on carbon (Pd/C) has been used to selectively reduce nitriles over esters. researchgate.net
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can attack the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org
Table 3: Summary of Nucleophilic Transformations of the Nitrile Group
| Reagent/Condition | Intermediate | Final Product | Reference |
|---|---|---|---|
| H₃O⁺, heat (Acid Hydrolysis) | Amide | Carboxylic Acid | chemguide.co.ukorganicchemistrytutor.com |
| ⁻OH, H₂O, heat (Base Hydrolysis) | Amide | Carboxylate Salt | openstax.orgchemguide.co.uk |
| 1. LiAlH₄; 2. H₂O | Dianion | Primary Amine | libretexts.orglibretexts.org |
| 1. R-MgX; 2. H₃O⁺ | Imine | Ketone | libretexts.org |
Hydrogenation and Reduction Pathways
The presence of three reducible functional groups—the carbon-carbon double bond, the nitrile, and the ester—allows for various hydrogenation and reduction outcomes depending on the catalyst and reaction conditions. Selective reduction is a key challenge and opportunity in the functionalization of this molecule.
Catalytic Hydrogenation: Catalytic hydrogenation typically targets the most labile functional groups first. In this compound, the conjugated C=C double bond is highly susceptible to reduction.
Selective C=C Bond Reduction: Using standard catalysts like Palladium on carbon (Pd/C) under mild hydrogen pressure and temperature, the α,β-unsaturated double bond can be selectively reduced without affecting the nitrile or ester groups. This reaction yields Ethyl 9-cyanononanoate .
Reduction of C=C and Nitrile Groups: More forcing conditions, such as using Raney Nickel or Rhodium catalysts at higher temperatures and pressures, can lead to the reduction of both the double bond and the terminal nitrile group. nih.gov This pathway produces Ethyl 10-aminodecanoate , a key intermediate for cyclization reactions.
Complete Reduction: Strong reducing catalysts under harsh conditions could potentially reduce all three functional groups, though this is less common and harder to control.
Chemical Reduction: Metal hydride reagents offer an alternative to catalytic hydrogenation and can provide different selectivity profiles.
Selective C=C Bond Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) can selectively reduce the conjugated double bond, particularly when activated by two electron-withdrawing groups. acs.org
Ester and Nitrile Reduction: Potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) are strong enough to reduce both esters and nitriles. researchgate.netlibretexts.org The simultaneous reduction of both groups in this compound would yield 10-aminodec-2-en-1-ol if the double bond remains intact, or 10-aminodecan-1-ol if the reaction is exhaustive. Controlling selectivity between the ester and nitrile with LiAlH₄ is difficult. researchgate.net
Selective Ester or Nitrile Reduction: Diisobutylaluminum hydride (DIBAL-H) is a more selective reducing agent. commonorganicchemistry.comdavuniversity.org At low temperatures (-78 °C), one equivalent of DIBAL-H can reduce the ester to an aldehyde (9-cyanonon-2-enal ) or the nitrile to an imine, which hydrolyzes to an aldehyde. Using excess DIBAL-H or higher temperatures leads to the formation of the primary alcohol or primary amine, respectively. davuniversity.org
| Reagent/Catalyst | Target Functional Group(s) | Expected Major Product |
| H₂, Pd/C (mild conditions) | C=C | Ethyl 9-cyanononanoate |
| H₂, Raney Ni (high pressure) | C=C, -CN | Ethyl 10-aminodecanoate |
| LiAlH₄ | -COOEt, -CN | 10-aminodecan-1-ol |
| DIBAL-H (-78 °C, 1 eq.) | -COOEt | 9-cyanonon-2-enal |
Conversion into Nitrogen-Containing Heterocyclic Systems
The linear structure of this compound, with reactive functional groups at both ends of the carbon chain, makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles, most notably substituted piperidines and large-ring lactams.
Synthesis of Piperidine (B6355638) Derivatives: A common and powerful strategy for synthesizing piperidine rings involves the reductive cyclization of δ-cyano esters or related compounds. nih.govyoutube.comdtic.mil
The reaction mechanism proceeds via the following steps:
Reduction: The process is initiated by the reduction of both the nitrile group to a primary amine and the α,β-unsaturated system. This can be achieved using catalytic hydrogenation (e.g., H₂ with a Nickel or Rhodium catalyst). nih.govyoutube.com
Intramolecular Cyclization: The resulting amino ester intermediate, Ethyl 10-aminodecanoate , undergoes a spontaneous or catalyzed intramolecular nucleophilic attack. The primary amine attacks the electrophilic carbonyl carbon of the ethyl ester.
Lactamization: This cyclization results in the formation of a six-membered ring lactam (a cyclic amide), specifically a substituted piperidin-2-one, with the elimination of ethanol.
This pathway is a highly effective method for constructing the piperidine core, which is a prevalent motif in pharmaceuticals and natural products. nih.govdigitellinc.com
Synthesis of Macrocyclic Lactams: If the α,β-unsaturated bond is first selectively reduced to yield Ethyl 9-cyanononanoate , a different cyclization pathway becomes available.
Nitrile Reduction: The nitrile group of Ethyl 9-cyanononanoate is selectively reduced to a primary amine, for instance using LiAlH₄ under controlled conditions or catalytic hydrogenation, to form Ethyl 10-aminodecanoate .
Intramolecular Amidation: This linear amino-ester can then undergo an intramolecular cyclization (lactamization) under thermal conditions or with catalysis. The nucleophilic amino group attacks the ester carbonyl, leading to the formation of a large-ring lactam and eliminating ethanol. Given the long chain, this would result in an 11-membered ring lactam.
Reactions Involving the Ethyl Ester Group (-COOEt)
The ethyl ester group is a versatile handle for further modification through various nucleophilic acyl substitution reactions.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this allows for the simple conversion to other esters.
The reaction can be driven to completion by using the desired alcohol as the solvent. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) or sulfuric acid will produce Mthis compound and ethanol. organic-chemistry.org The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the original ethoxide group. masterorganicchemistry.com
| Catalyst | Reagent | Product |
| Sodium Methoxide (cat.) | Methanol | Mthis compound |
| Potassium tert-butoxide (cat.) | tert-Butanol | tert-Butyl 9-cyanonon-2-enoate |
| Sulfuric Acid (cat.) | Propanol | Propyl 9-cyanonon-2-enoate |
The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This nucleophilic acyl substitution reaction typically requires heating. The reaction of this compound with ammonia would yield 9-cyanonon-2-enamide . Similarly, reaction with methylamine (B109427) would produce N-methyl-9-cyanonon-2-enamide .
The mechanism involves the nucleophilic amine attacking the carbonyl carbon, followed by the collapse of the tetrahedral intermediate to eliminate ethanol. The process is often facilitated by the proton transfer steps that neutralize the charged intermediates.
The ethyl ester group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones.
Reduction to Primary Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces esters to primary alcohols. libretexts.org The reaction of this compound with LiAlH₄ would yield 9-cyanonon-2-en-1-ol , provided the other functional groups are not affected (which is unlikely without careful control). A more practical route might involve prior reduction of the double bond.
Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using a less reactive hydride reagent at low temperatures. Diisobutylaluminum hydride (DIBAL-H) at -78 °C is the standard reagent for this partial reduction, which would convert the ester into 9-cyanonon-2-enal . davuniversity.org This intermediate is stable at low temperatures but must be worked up carefully to prevent over-reduction.
Reactivity at the Allylic and Alpha-Protons
The carbon alpha to the ester group in this compound is part of the C=C double bond and has no protons. Therefore, it cannot form a standard enolate at this position. However, the molecule possesses protons at the C-4 position, which are allylic to the double bond.
The acidity of these allylic protons is significantly increased because the double bond is conjugated with two powerful electron-withdrawing groups: the ester (-COOEt) and the nitrile (-CN). This dual activation makes the C-4 protons susceptible to deprotonation by a suitable base (e.g., an alkoxide or lithium diisopropylamide).
Abstraction of an allylic proton generates a resonance-stabilized allylic carbanion. This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions, such as:
Aldol-type Condensations: The allylic anion can add to the carbonyl group of aldehydes or ketones. wikipedia.org
Claisen-type Condensations: Reaction with other esters could lead to the formation of β-keto ester derivatives at the C-4 position.
Michael Additions: The anion could also act as a nucleophile in conjugate additions to α,β-unsaturated systems.
These condensation reactions provide a pathway to introduce branching and further functionalization along the carbon chain of the molecule, starting from the activated allylic position. wikipedia.org
Lack of Specific Research Data on Stereochemical Transformations of this compound
A comprehensive review of available scientific literature reveals a notable absence of specific research detailing the stereoselectivity and diastereoselectivity in chemical transformations of this compound. While the principles of stereocontrol are fundamental in synthetic organic chemistry, allowing for the selective formation of one stereoisomer over another, specific studies and detailed research findings pertaining to this particular compound are not presently documented in publicly accessible databases and scholarly articles.
The concepts of stereoselectivity and diastereoselectivity are critical in the synthesis of complex molecules, particularly those with pharmaceutical or biological activity, where the three-dimensional arrangement of atoms can significantly impact efficacy and safety. Stereoselective reactions yield a predominance of one enantiomer or diastereomer, often through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment, influencing the transition state energies of competing reaction pathways.
In the context of a molecule like this compound, which possesses a stereogenic center at the α-carbon and a C=C double bond that can exhibit E/Z isomerism, a variety of transformations could theoretically be subject to stereochemical control. These might include, but are not limited to, conjugate additions to the α,β-unsaturated system, reductions of the double bond or the nitrile group, and reactions at the ester functionality. The outcomes of such reactions would be highly dependent on the specific reagents, catalysts, and reaction conditions employed.
However, without experimental data from peer-reviewed research, any discussion of the stereoselectivity and diastereoselectivity of this compound would be purely speculative. The scientific community relies on documented and verifiable research to build a collective understanding of chemical behavior. The creation of detailed research findings, data tables, and reaction mechanisms requires a foundation of empirical evidence that, in this specific case, is not available.
Therefore, while the general principles of asymmetric synthesis and stereocontrol are well-established, their specific application to this compound remains an unexplored area in the chemical literature. Future research may shed light on the stereochemical behavior of this compound, but at present, a scientifically accurate and detailed article on its stereoselective and diastereoselective transformations cannot be constructed.
Computational Chemistry Studies of Ethyl 9 Cyanonon 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. Key aspects of these calculations, including molecular orbital analysis, electron density mapping, and advanced reactivity theories, are crucial for predicting how a molecule will behave in a chemical reaction.
Molecular Orbital Analysis (HOMO-LUMO Interactions)
The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of frontier molecular orbital theory. The energies of these orbitals and their spatial distribution are critical in determining a molecule's ability to donate or accept electrons, thus governing its reactivity in various chemical transformations. For instance, the HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net Unfortunately, specific data regarding the HOMO-LUMO energies and interactions of Ethyl 9-cyanonon-2-enoate are not present in the current body of scientific literature.
Electron Density and Electrostatic Potential Surface Mapping
Electron density mapping provides a visual representation of the electron distribution within a molecule, highlighting electron-rich and electron-deficient regions. The electrostatic potential (ESP) surface, mapped onto the electron density, is particularly useful for predicting sites of electrophilic and nucleophilic attack. nih.gov While this is a standard computational analysis for many organic molecules, specific ESP maps for this compound have not been reported.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. nih.govencyclopedia.pub This theory has been successfully applied to elucidate the mechanisms of various organic reactions. luisrdomingo.com A MEDT study of this compound could provide valuable insights into its reaction mechanisms, but such an analysis is currently absent from the scientific record.
Conformational Analysis and Energetic Profiles of Isomers
Most organic molecules can exist in various spatial arrangements known as conformations, which arise from the rotation around single bonds. byjus.comyoutube.com Conformational analysis involves identifying the stable conformers and determining their relative energies to understand the molecule's preferred shape, which can significantly influence its physical and biological properties. For a flexible molecule like this compound, a thorough conformational analysis would be essential to understand its behavior, yet no such studies have been published.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. univ-tlse3.fr These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. While there are databases and software that can predict NMR spectra for a given structure, dedicated computational studies detailing the predicted NMR parameters for this compound are not available.
Prediction of Chemical Properties and Reactivity Parameters
Beyond electronic structure, computational chemistry can predict a wide range of chemical properties and reactivity parameters. These can include, but are not limited to, dipole moment, polarizability, and various descriptors of reactivity derived from conceptual Density Functional Theory (DFT), such as electronegativity, hardness, and electrophilicity index. nih.gov These parameters provide a quantitative measure of a molecule's reactivity. The table below illustrates the types of data that would be generated from such a study, though it is important to reiterate that this information is not currently available for this compound.
| Parameter | Predicted Value |
| Electronic Properties | |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
| Reactivity Descriptors | |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Electrophilicity Index (ω) | Data not available |
In Silico Modeling of Reaction Pathways and Transition States
The exploration of chemical reactions through computational modeling, or in silico studies, provides a microscopic view of the transformation process. For this compound, this would involve mapping the potential energy surface (PES) for its various possible reactions. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By identifying the minima (reactants, intermediates, and products) and the saddle points (transition states) on this surface, a complete reaction pathway can be charted.
Hypothetical Reaction Pathways and Theoretical Investigations:
A typical computational workflow would involve:
Geometry Optimization: The three-dimensional structures of the reactants (this compound and a chosen nucleophile), the transition state, and the product would be optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the PES. Reactants and products will have all positive (real) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.
Data from Hypothetical DFT Study of a Michael Addition:
To illustrate the type of data that would be generated from such a study, the following tables present hypothetical results for the Michael addition of a simple nucleophile, such as a methoxide (B1231860) anion (CH₃O⁻), to this compound. These values are purely illustrative and not based on actual published research.
Table 1: Calculated Energies for the Michael Addition to this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + CH₃O⁻) | 0.0 |
| Transition State | +12.5 |
| Product | -25.8 |
This interactive table showcases the hypothetical energy profile of the reaction. The positive value for the transition state indicates the activation energy barrier that must be overcome for the reaction to proceed.
Table 2: Key Geometric Parameters of the Hypothetical Transition State
| Parameter | Bond Length (Å) |
| Cβ-Nucleophile distance | 2.15 |
| Cα-Cβ bond length | 1.40 |
| C=O bond length | 1.22 |
This interactive table highlights the critical bond distances in the transition state geometry. The elongated Cβ-Nucleophile distance compared to a typical covalent bond indicates a bond in the process of forming.
The insights gained from such computational models would be instrumental in understanding the reactivity of this compound. For example, the calculated activation energy provides a quantitative measure of the reaction's feasibility. A lower activation energy would suggest a faster reaction rate. Furthermore, the geometry of the transition state can reveal important details about the reaction mechanism, such as the stereochemical outcome.
Advanced Applications in Contemporary Organic Synthesis
Strategic Use as a Versatile Building Block for Complex Molecules
The dual reactivity of Ethyl 9-cyanonon-2-enoate, stemming from its electrophilic α,β-unsaturated ester system and the versatile nitrile functionality, renders it an invaluable building block for the synthesis of complex molecules, including natural products and their analogues. The extended nine-carbon chain provides a scaffold for introducing significant molecular complexity.
Organic chemists can strategically exploit the Michael acceptor nature of the α,β-unsaturated ester for conjugate additions with a wide array of nucleophiles, thereby introducing new carbon-carbon or carbon-heteroatom bonds at the β-position. Simultaneously, the terminal nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. This orthogonality of reactive sites allows for a stepwise and controlled elaboration of the molecular framework.
For instance, in the synthesis of long-chain polyketide fragments, the ester functionality can participate in Claisen condensations or related C-C bond-forming reactions, while the nitrile can be masked or transformed at a later stage. The long aliphatic chain is particularly relevant for the synthesis of bioactive lipids and other natural products possessing extended hydrocarbon segments.
Table 1: Representative Applications of α,β-Unsaturated Esters in Complex Molecule Synthesis
| Precursor | Reagents and Conditions | Product | Application |
| Long-chain α,β-unsaturated ester | 1. Grignard Reagent, CuI (catalyst) 2. Acid workup | β-Alkylated long-chain ester | Synthesis of fatty acid derivatives |
| α,β-Unsaturated ester | 1. Diene, Lewis Acid (e.g., BF₃·OEt₂) 2. H₂/Pd-C | Substituted cyclohexane derivative | Precursor to terpenoid skeletons |
| α,β-Unsaturated ester | 1. Enolate (from a ketone) 2. Intramolecular cyclization | Polycyclic ketone | Core structure of steroids and alkaloids |
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The functional groups within this compound serve as excellent handles for the construction of a variety of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.
Nitrogen-Containing Heterocycles: The cyano group is a versatile precursor for nitrogen-containing heterocycles. For example, it can undergo [3+2] cycloaddition reactions with azides to form tetrazoles. Reduction of the nitrile to a primary amine, followed by intramolecular cyclization with the ester moiety (or a derivative thereof), can lead to the formation of lactams, such as piperidones or larger ring systems, depending on the reaction conditions and any preceding modifications to the carbon chain.
Oxygen-Containing Heterocycles: The α,β-unsaturated ester portion of the molecule is a key synthon for oxygen-containing heterocycles. Intramolecular Michael additions, where a hydroxyl group introduced elsewhere in the long chain attacks the β-position of the unsaturated ester, can lead to the formation of cyclic ethers like tetrahydrofurans or tetrahydropyrans. Furthermore, the ester can be reduced to an allylic alcohol, which can then be used in a variety of cyclization reactions, including epoxidation followed by ring-opening, to generate functionalized oxygen heterocycles.
Integration into Tandem and Cascade Reaction Sequences
The multiple reactive sites in this compound make it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of molecular complexity.
A common tandem sequence involves an initial Michael addition to the α,β-unsaturated ester, which generates an enolate intermediate. This enolate can then be trapped intramolecularly by the nitrile group (Thorpe-Ziegler reaction) or by another electrophilic group that has been introduced into the molecule, leading to the formation of a new ring system. For example, a nucleophile could be chosen that also carries a latent electrophilic site, which, after the initial conjugate addition, is positioned to react with the newly formed enolate.
Cascade reactions involving this compound can be initiated by various triggers. For instance, a radical cyclization could be initiated at a distant point in the carbon chain, with the α,β-unsaturated system acting as a radical acceptor. Such reactions can lead to the formation of multiple rings and stereocenters in a single, highly controlled transformation.
Enantioselective and Diastereoselective Transformations for Chiral Molecule Synthesis
The synthesis of single-enantiomer chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound provides a platform for various enantioselective and diastereoselective transformations.
Enantioselective Conjugate Addition: The Michael addition to the α,β-unsaturated ester can be rendered enantioselective by using a chiral catalyst. Organocatalysts, such as chiral amines or thioureas, and transition metal complexes with chiral ligands are commonly employed to control the facial selectivity of the nucleophilic attack, leading to the formation of a new stereocenter at the β-position with high enantiomeric excess.
Diastereoselective Reactions: The existing stereochemistry in a molecule can influence the stereochemical outcome of subsequent reactions. If a chiral center is introduced into the long alkyl chain of this compound, it can direct the stereoselectivity of reactions at the α,β-unsaturated ester or the nitrile group. For example, a diastereoselective reduction of the double bond or a diastereoselective addition to the nitrile can be achieved by substrate control. Furthermore, tandem reactions initiated on a chiral derivative of this compound can lead to the formation of multiple new stereocenters with a high degree of diastereocontrol.
Table 2: Examples of Stereoselective Transformations on α,β-Unsaturated Systems
| Reaction Type | Substrate | Catalyst/Auxiliary | Product Stereochemistry |
| Enantioselective Michael Addition | α,β-Unsaturated Ester | Chiral Organocatalyst (e.g., diarylprolinol silyl ether) | High enantiomeric excess (up to 99% ee) |
| Diastereoselective Aldol Reaction | Enolate from a chiral α,β-unsaturated ester derivative | Lewis Acid | High diastereomeric ratio (dr > 95:5) |
| Enantioselective Hydrogenation | α,β-Unsaturated Ester | Chiral Rhodium or Ruthenium complex | High enantiomeric excess (up to 98% ee) |
Design and Development of Novel Synthetic Methodologies Utilizing the this compound Scaffold
The unique combination of functional groups and the long aliphatic chain in this compound makes it an interesting platform for the development of new synthetic methods. Researchers can explore novel activation modes of the α,β-unsaturated system or the nitrile group to achieve unprecedented transformations.
For instance, the development of new catalytic systems for the long-range functionalization of the C-H bonds along the nonan chain, directed by one of the terminal functional groups, would be a significant advancement. This would allow for the selective introduction of new functional groups at positions that are typically unreactive.
Furthermore, the molecule can be used as a probe to study the mechanisms of complex reactions. The well-separated functional groups allow for the investigation of long-range electronic effects and the stereochemical communication between distant reactive centers. The development of novel multicomponent reactions where this compound acts as a central scaffold, bringing together three or more other molecules in a single step, is another promising area of research.
Future Research Directions for Ethyl 9 Cyanonon 2 Enoate Chemistry
Exploration of Novel Catalytic Systems for Enhanced Synthesis
The synthesis of α,β-unsaturated esters and nitriles is a cornerstone of organic chemistry, yet developing highly efficient and selective methods remains a key objective. colab.ws Future research on Ethyl 9-cyanonon-2-enoate should prioritize the exploration of advanced catalytic systems to overcome the limitations of traditional methods, such as the Knoevenagel condensation, which may require harsh conditions or produce stoichiometric byproducts.
Key areas for investigation include:
Olefin Metathesis: Cross-metathesis reactions catalyzed by well-defined ruthenium or molybdenum complexes could offer a powerful and modular route to this compound and its analogs. This strategy would allow for the coupling of a simpler alkene bearing the nitrile group with ethyl acrylate, providing direct access to the desired α,β-unsaturated ester with potential for high E/Z selectivity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a sustainable tool for forming complex chemical bonds. rsc.org Research could focus on developing photoredox methods for the 1,2-difunctionalization of precursor alkenes, introducing the cyano and ester functionalities in a single, highly controlled step. rsc.orgmdpi.com Such methods could offer access to novel structural analogs that are inaccessible through traditional thermal reactions.
Earth-Abundant Metal Catalysis: To enhance the sustainability of the synthesis, research into catalysts based on earth-abundant metals like copper, nickel, or manganese is crucial. For instance, novel copper-based catalysts, including those with dual metal cores, have shown high efficiency and selectivity in cross-coupling reactions and could be adapted for the synthesis of cyano-containing esters. sciencedaily.com Nickel-catalyzed hydroamination of unactivated alkenes has also shown promise for functionalizing long-chain molecules with high regioselectivity, a strategy that could be adapted for precursors to this compound. acs.org
| Catalyst Type | Potential Application in Synthesis | Anticipated Advantages |
| Ruthenium/Molybdenum Olefin Metathesis Catalysts | Cross-metathesis of a nitrile-containing alkene with ethyl acrylate. | High efficiency, modularity, stereochemical control. |
| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Single-step difunctionalization of alkene precursors. | Mild reaction conditions, access to unique reactivity. rsc.org |
| Copper-Based Catalysts | Cross-coupling reactions to form key C-C bonds. | Low cost, reduced toxicity, high efficiency. sciencedaily.com |
| Nickel Hydride (NiH) Catalysts | Regioselective functionalization of alkene precursors. | High selectivity for unactivated alkenes. acs.org |
Uncovering Undiscovered Reactivity Patterns and Chemical Transformations
The unique arrangement of functional groups in this compound—a nitrile, a conjugated double bond, and an ester—makes it a prime candidate for discovering novel chemical transformations. The conjugation between the nitrile and the alkene enhances the molecule's reactivity toward nucleophilic attack. fiveable.me Future studies should aim to exploit this inherent reactivity.
Potential research directions include:
Cascade Reactions: Designing one-pot cascade reactions that engage multiple functional groups simultaneously can significantly increase synthetic efficiency. For example, a Michael addition of a nucleophile to the β-position of the unsaturated ester could be followed by an intramolecular cyclization involving the nitrile group to rapidly construct complex heterocyclic scaffolds.
Covalent Inhibitor Development: The electrophilic nature of the nitrile carbon, enhanced by the conjugated system, makes it a potential "warhead" for covalent inhibitors that can react with nucleophilic residues like cysteine or serine in enzymes. nih.govnih.gov Research could explore the reactivity of this compound with biological nucleophiles to assess its potential in drug discovery. The reactivity can be modulated by substituents, which is a critical aspect in designing inhibitors. nih.gov
Difunctionalization of the Alkene: The carbon-carbon double bond is a hub for reactivity. Exploring novel difunctionalization reactions, where two different functional groups are added across the double bond, could lead to a diverse library of complex molecules. mdpi.com Photocatalytic methods, in particular, have shown great promise for alkene difunctionalization, including oxy-amination and carbo-amination. rsc.org
Integration of Chemoenzymatic Synthesis and Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Integrating enzymatic steps into the synthesis and transformation of this compound could provide significant advantages in terms of sustainability and selectivity.
Future research should focus on:
Enzymatic Esterification: Lipases are highly efficient enzymes for ester synthesis. A chemoenzymatic approach could involve the chemical synthesis of 9-cyanonon-2-enoic acid, followed by a highly selective lipase-catalyzed esterification with ethanol to produce the final product under mild, solvent-free conditions.
Selective Nitrile Hydrolysis: Nitrilase and nitrile hydratase enzymes can hydrolyze nitriles to carboxylic acids and amides, respectively, under neutral aqueous conditions. This approach avoids the use of harsh acids or bases that could compromise the ester or alkene functionalities. This would be a powerful tool for selectively modifying the nitrile group in this compound to produce valuable derivatives.
Engineered Biocatalytic Pathways: As synthetic biology advances, developing multi-enzyme cascades in a single microbial host could enable the de novo biosynthesis of this compound or its precursors from simple, renewable feedstocks like sugars or fatty acids.
| Enzyme Class | Potential Reaction | Advantages |
| Lipase | Esterification of 9-cyanonon-2-enoic acid with ethanol. | High selectivity, mild conditions, green solvent (or solvent-free). |
| Nitrilase | Selective hydrolysis of the nitrile group to a carboxylic acid. | Aqueous conditions, avoids harsh reagents, high chemoselectivity. |
| Nitrile Hydratase | Selective hydration of the nitrile group to an amide. | High selectivity, mild pH and temperature. |
Development of Sustainable and Green Synthetic Approaches
Adopting the principles of green chemistry is essential for modern chemical synthesis to minimize environmental impact. nih.gov Future research on this compound should be guided by these principles from the outset.
Key strategies for developing greener synthetic routes include:
Use of Renewable Feedstocks: The nonanoate backbone could potentially be derived from renewable biomass sources, such as fatty acids from plant oils. Levoglucosenone, derived from the pyrolysis of cellulose, is another versatile bio-based starting material for chiral molecules. mdpi.com
Atom Economy: Designing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a core green chemistry principle. Catalytic reactions are inherently more atom-economical than stoichiometric ones. nih.gov
Alternative Solvents and Reaction Conditions: Research should investigate the use of greener solvents, such as water, ionic liquids, or supercritical CO₂, to replace volatile and toxic organic solvents. nih.gov Furthermore, exploring energy-efficient activation methods like microwave irradiation or ultrasonication could shorten reaction times and reduce energy consumption.
Application of Advanced Spectroscopic and Computational Methodologies for Deeper Understanding
A thorough understanding of the structure, reactivity, and mechanistic pathways of this compound is critical for its rational application and development. Advanced analytical and computational tools are indispensable for this purpose.
Future research should leverage:
Advanced Spectroscopic Techniques: While standard techniques like ¹H and ¹³C NMR are routine, advanced 2D NMR experiments (COSY, HSQC, HMBC) will be crucial for unambiguous structural assignment of complex reaction products. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic C≡N triple bond stretch, which appears in a distinct region of the spectrum around 2250 cm⁻¹. spectroscopyonline.com
Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure and reactivity. nih.gov DFT can be used to model reaction mechanisms, predict the activation energies for different pathways, and understand the origins of selectivity. nih.gov This predictive power can guide experimental design, saving time and resources.
In Situ Reaction Monitoring: Employing techniques like process IR or Raman spectroscopy to monitor reactions in real-time can provide valuable kinetic data and help optimize reaction conditions for yield and selectivity.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for Ethyl 9-cyanonon-2-enoate?
This compound can be synthesized via α,β-unsaturated ester formation followed by functionalization at the terminal carbon. Key steps include:
- Oxidation/functionalization : Introduce the cyano group through nucleophilic substitution or nitrile addition reactions, similar to methods used for ethyl 9-decenoate derivatives .
- Characterization : Use NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity and purity. IR spectroscopy verifies the presence of ester (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups. Mass spectrometry (EI or ESI) confirms molecular weight and fragmentation patterns .
Advanced: How can crystallographic data contradictions (e.g., bond lengths vs. DFT calculations) be resolved during structural refinement?
Discrepancies between experimental and computational data require:
- Multi-software validation : Refine X-ray data using SHELXL for high-resolution models and cross-validate with DFT-optimized geometries .
- Thermal motion analysis : Use ORTEP-3 to visualize anisotropic displacement parameters and assess whether bond-length outliers arise from thermal vibrations or model errors .
- Twinned data handling : For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification to reduce systematic errors .
Basic: What spectroscopic and chromatographic techniques are optimal for validating purity and stereochemistry?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Polarimetry : Quantifies optical activity to confirm enantiomeric excess.
- 2D NMR (COSY, NOESY) : Identifies coupling networks and spatial proximity of protons to confirm double-bond geometry (cis/trans) .
Advanced: How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?
Apply graph set analysis to categorize hydrogen bonds into discrete patterns (e.g., chains, rings):
- Descriptor assignment : Use Etter’s notation (e.g., for an 8-membered dimeric ring) to classify interactions .
- Software tools : Generate hydrogen-bond tables with Mercury (CCDC) and visualize motifs with CrystalExplorer . Cross-reference with crystallographic data from PubChem or GSRS to identify deviations from analogous esters .
Advanced: What statistical approaches are critical for analyzing dose-response relationships in bioactivity studies?
- Non-linear regression : Fit dose-response curves using the Hill equation to determine EC₅₀ values. Validate model assumptions (e.g., normality of residuals) with Shapiro-Wilk tests .
- Multivariate analysis : Apply ANOVA or MANOVA to assess synergistic effects when testing combinations with other bioactive compounds. Consult a statistician during experimental design to avoid Type I/II errors .
Basic: How should researchers conduct literature reviews to identify reliable physicochemical data?
- Database prioritization : Use PubChem for experimental spectra and Reaxys for reaction data. Avoid non-peer-reviewed platforms like BenchChem .
- Source validation : Check for DOI links, institutional affiliations, and citations in high-impact journals (e.g., Journal of Applied Crystallography). Cross-verify melting points or solubility data across ≥3 independent studies .
Advanced: What methodologies address conflicting results in antimicrobial assays (e.g., MIC variations across studies)?
- Experimental standardization : Control variables like inoculum size (CFU/mL) and growth media composition (e.g., cation-adjusted Mueller-Hinton broth).
- Meta-analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity. Apply Cochran’s Q test to identify significant outliers .
- Peer review : Submit methodological details to platforms like BioProtocol for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
